Asafan

Description

Properties

IUPAC Name |

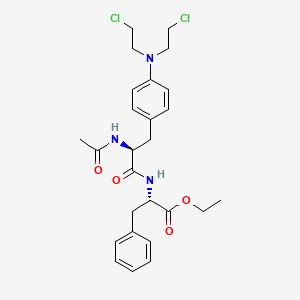

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33Cl2N3O4/c1-3-35-26(34)24(18-20-7-5-4-6-8-20)30-25(33)23(29-19(2)32)17-21-9-11-22(12-10-21)31(15-13-27)16-14-28/h4-12,23-24H,3,13-18H2,1-2H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTPIOQJNAVKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905645 | |

| Record name | 3-{4-[Bis(2-chloroethyl)amino]phenyl}-N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)-2-[(1-hydroxyethylidene)amino]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10065-57-3, 1620-25-3 | |

| Record name | Asafan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asaphan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{4-[Bis(2-chloroethyl)amino]phenyl}-N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)-2-[(1-hydroxyethylidene)amino]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Asafan: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asafan, a dipeptide derivative of a nitrogen mustard, presents a compelling case for investigation as a potential antineoplastic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. This compound, chemically identified as ethyl ((S)-2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-phenylalaninate, belongs to the class of alkylating agents, which are a cornerstone of many chemotherapy regimens. This document consolidates available data on its synthesis, analytical determination, and mechanism of action, offering a foundational resource for researchers in oncology and medicinal chemistry.

Chemical Structure and Identification

This compound is a complex molecule incorporating a phenylalanine mustard moiety linked to an ethyl L-phenylalaninate through a peptide bond. This structure is designed to leverage amino acid transporters for cellular uptake, potentially targeting rapidly proliferating cancer cells that have a high demand for amino acids.

| Identifier | Value |

| IUPAC Name | ethyl ((S)-2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-phenylalaninate |

| Synonyms | Asaphan |

| CAS Number | 10065-57-3 |

| Molecular Formula | C₂₆H₃₃Cl₂N₃O₄ |

| SMILES | CCOC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C |

| InChI Key | SPTPIOQJNAVKCR-ZEQRLZLVSA-N |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior and formulation development. The available data for this compound are summarized below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Weight | 522.46 g/mol | --INVALID-LINK-- |

| Melting Point | 170-172 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 753.0 ± 60.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.229 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 13.37 ± 0.46 | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

As a nitrogen mustard derivative, this compound's primary mechanism of action is understood to be through its function as a DNA alkylating agent. This class of compounds is known to induce cytotoxicity, making them effective anticancer agents.

DNA Alkylation

The bis(2-chloroethyl)amino group is the pharmacophore responsible for this compound's alkylating activity. This group undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic species can then react with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) bases. As this compound possesses two such chloroethyl groups, it can form both mono-adducts and, more critically, inter- and intra-strand cross-links in the DNA double helix. These cross-links are highly cytotoxic as they interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

References

In Vitro Mechanism of Action of Curcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin (B1669340), a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant scientific interest for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides an in-depth overview of the in vitro mechanism of action of curcumin, focusing on its modulation of key signaling pathways. Experimental protocols for seminal assays are detailed, and quantitative data are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of curcumin's molecular interactions.

Core Molecular Mechanisms

Curcumin's diverse biological effects stem from its ability to interact with a multitude of molecular targets. In vitro studies have elucidated several core mechanisms through which curcumin exerts its activity. These primarily involve the regulation of transcription factors, protein kinases, and inflammatory mediators.

Modulation of NF-κB Signaling

A pivotal mechanism of curcumin's anti-inflammatory action is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Curcumin has been shown to inhibit the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes. In pancreatic cancer cells, a combination treatment including curcumin was found to inhibit NF-κB DNA binding activity by approximately 45% in MIA PaCa-2 cells and 75% in Panc-1 cells.[1]

Regulation of MAP Kinase Pathways

Curcumin influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38 MAPK, which are critical in cell proliferation, differentiation, and apoptosis. Studies have demonstrated that a combination of aspirin, curcumin, and sulforaphane (B1684495) promotes the increased expression of phospho-extracellular signal-regulated kinase 1/2 (P-ERK1/2), c-Jun, and p38 MAPK proteins in pancreatic cancer cells.[1] This suggests that sustained activation of the ERK1/2 signaling pathway may be one of the mechanisms by which this combination inhibits cell growth.[1]

Induction of Apoptosis

Curcumin is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is often mediated through the activation of caspase-3 and Poly(ADP-ribose) polymerase (PARP) proteins.[1] In pancreatic cancer cells, a low-dose combination of aspirin, curcumin, and sulforaphane induced apoptosis by approximately 51%.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on curcumin's mechanism of action.

Table 1: Effect of Aspirin, Curcumin, and Sulforaphane (ACS) Combination on Pancreatic Cancer Cells [1]

| Cell Line | Treatment | Cell Viability Reduction (%) | Apoptosis Induction (%) | NF-κB DNA Binding Inhibition (%) |

| MIA PaCa-2 | ACS Combination | ~70 | ~51 | ~45 |

| Panc-1 | ACS Combination | ~70 | ~51 | ~75 |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay

-

Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.

-

Method:

-

Seed cells (e.g., MIA PaCa-2, Panc-1) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., curcumin or a combination) for a specified duration (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay by Flow Cytometry

-

Objective: To quantify the percentage of apoptotic cells.

-

Method:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

NF-κB DNA Binding Activity Assay

-

Objective: To measure the activation of NF-κB by quantifying its ability to bind to a specific DNA sequence.

-

Method:

-

Treat cells with the test compound and prepare nuclear extracts.

-

Use a commercial NF-κB p65 transcription factor assay kit.

-

Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

-

Incubate to allow NF-κB to bind to the DNA.

-

Add a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chromogenic substrate and measure the absorbance at 450 nm.

-

The absorbance is proportional to the amount of bound NF-κB.

-

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by curcumin and a typical experimental workflow.

Caption: Curcumin inhibits the NF-κB signaling pathway by targeting IKK.

Caption: Curcumin modulates the MAPK/ERK signaling pathway.

Caption: A typical experimental workflow for in vitro analysis.

References

a-(acetylamino)-4-[bis(2-chloroethyl)amino]-L-phenylalanine ethyl ester L-phenylalaninate

An In-Depth Technical Guide to Melphalan (B128) and its Derivatives

Disclaimer

The compound "" is not described in the available scientific literature. This guide provides a comprehensive overview of the closely related and well-documented anticancer agent, Melphalan, and its clinically relevant derivatives, including its ethyl ester and N-acetylated forms.

Introduction

Melphalan, chemically known as 4-[bis(2-chloroethyl)amino]-L-phenylalanine, is a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic drugs.[1][2] It is a phenylalanine derivative of nitrogen mustard and is clinically used in the treatment of various cancers, including multiple myeloma, ovarian cancer, and malignant melanoma.[1][3] Melphalan's cytotoxic effects are attributed to its ability to form covalent cross-links with DNA, thereby inhibiting DNA replication and transcription, and ultimately leading to apoptosis in rapidly dividing cancer cells.[1][4] This guide will delve into the chemical properties, synthesis, mechanism of action, and experimental data related to Melphalan and its key derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Melphalan and its ethyl ester hydrochloride derivative is presented in Table 1.

| Property | Melphalan | Melphalan Ethyl Ester Hydrochloride |

| IUPAC Name | (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | ethyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride |

| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂ | C₁₅H₂₃Cl₃N₂O₂ |

| Molecular Weight | 305.20 g/mol | 369.7 g/mol |

| CAS Number | 148-82-3 | 63868-91-7 |

| Appearance | White to buff-colored powder | Not specified |

| Synonyms | L-PAM, L-Sarcolysin, Phenylalanine mustard | Melphalan ethyl ester HCl |

Source: PubChem CID 460612, 88119[2][5]

Synthesis

The synthesis of Melphalan is a multi-step process that typically starts from L-phenylalanine. While several synthetic routes have been described, a common pathway involves the following key steps:

-

Nitration: L-phenylalanine is nitrated to introduce a nitro group at the para position of the phenyl ring, yielding 4-nitro-L-phenylalanine.

-

Esterification and Protection: The carboxylic acid group is esterified (e.g., to an ethyl ester), and the amino group is protected, often with a phthaloyl group, to prevent unwanted side reactions in subsequent steps.

-

Reduction: The nitro group is reduced to an amino group.

-

Hydroxyethylation: The aromatic amino group is reacted with ethylene (B1197577) oxide to introduce two hydroxyethyl (B10761427) groups.

-

Chlorination: The hydroxyl groups are replaced with chlorine atoms using a chlorinating agent such as phosphorus oxychloride.

-

Deprotection: The protecting group on the amino acid is removed by hydrolysis to yield Melphalan.

A generalized workflow for the synthesis of Melphalan is depicted in the following diagram.

Caption: Generalized synthetic workflow for Melphalan.

Mechanism of Action

Melphalan exerts its cytotoxic effects primarily through the alkylation of DNA. The proposed mechanism involves the following steps:

-

Activation: In the physiological environment, the bis(2-chloroethyl)amino group of Melphalan undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion intermediate.

-

DNA Alkylation: This electrophilic aziridinium ion is then attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine.

-

Cross-linking: As Melphalan is a bifunctional alkylating agent, this process can be repeated by the second chloroethyl arm, leading to the formation of interstrand and intrastrand cross-links in the DNA.

-

Cellular Consequences: These DNA cross-links interfere with DNA replication and transcription, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.

The signaling pathway leading to apoptosis following Melphalan-induced DNA damage is complex and can involve various cellular proteins. A simplified representation of this pathway is shown below.

Caption: Simplified signaling pathway of Melphalan-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Melphalan and its derivatives are extensive and can be found in specialized literature. Below is a summarized example of a synthetic step and a common cytotoxicity assay.

Example Synthetic Step: Hydroxyethylation

This protocol is a generalized representation based on descriptions of Melphalan synthesis.[1]

-

Materials: Protected 4-amino-L-phenylalanine ethyl ester, ethylene oxide, glacial acetic acid, water, sodium bicarbonate, ethyl acetate, magnesium sulfate (B86663).

-

Procedure:

-

Suspend the protected 4-amino-L-phenylalanine ethyl ester in a mixture of water and glacial acetic acid with stirring until dissolution is complete.

-

Add ethylene oxide to the solution and maintain the reaction at room temperature for 24 hours.

-

Pour the reaction mixture into water and neutralize with sodium bicarbonate.

-

Extract the resulting product with ethyl acetate.

-

Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain the 4-di(2-hydroxyethylamino) derivative.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

-

Materials: Cancer cell line (e.g., RPMI 8226 multiple myeloma cells), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, Melphalan or its derivative, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Melphalan or its derivative for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Quantitative Data

The biological activity of Melphalan and its derivatives has been evaluated in numerous studies. The following table summarizes representative cytotoxicity data for Melphalan and a prodrug derivative.

| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Melphalan | B16-F10 Murine Melanoma | Cytotoxicity | 173 | [6] |

| Prophalan-L (L-proline prodrug of Melphalan) | B16-F10 Murine Melanoma | Cytotoxicity | 221 | [6] |

| N-acetyl Melphalan | Tumor cells (in vitro) | Cytotoxicity | 75-fold less toxic than Melphalan | [7] |

Note: IC50/GI50 values can vary depending on the cell line and experimental conditions.

Derivatives and Prodrugs

Research has focused on developing derivatives and prodrugs of Melphalan to improve its therapeutic index, such as by enhancing tumor selectivity and reducing systemic toxicity.

-

Melphalan Ethyl Ester: The esterification of the carboxylic acid group can increase the lipophilicity of the drug, potentially altering its pharmacokinetic properties.[4]

-

N-acetyl Melphalan: Acetylation of the amino group creates a prodrug that is significantly less toxic than the parent compound.[7] This prodrug can be conjugated to monoclonal antibodies to target cancer cells specifically. Upon internalization into the target cell, the acetyl group is cleaved, releasing the active Melphalan.[7]

-

Peptide Prodrugs: Prodrugs like Prophalan-L (an L-proline-melphalan conjugate) have been designed to be activated by specific enzymes, such as prolidase, which may be overexpressed in certain tumors.[6]

The logical relationship for the activation of an N-acetyl Melphalan-antibody conjugate is illustrated below.

Caption: Activation workflow of an N-acetyl Melphalan-antibody conjugate.

Conclusion

Melphalan remains an important chemotherapeutic agent for the treatment of several malignancies. Its mechanism of action as a DNA alkylating agent is well-understood. Ongoing research into its derivatives and prodrugs aims to enhance its efficacy and safety profile by improving tumor targeting and reducing off-target toxicity. While the specific compound "" is not found in the current scientific literature, the principles of chemical modification of Melphalan, as discussed in this guide, provide a framework for the rational design of novel and potentially more effective anticancer agents.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Melphalan | C13H18Cl2N2O2 | CID 460612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melphalan ethyl ester hydrochloride | C15H23Cl3N2O2 | CID 88119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Proline prodrug of melphalan, prophalan-L, demonstrates high therapeutic index in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective enhancement of antitumor activity of N-acetyl melphalan upon conjugation to monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Synthesis and Biological Action of Asafan

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information regarding the discovery, synthesis, or biological evaluation of the compound designated as Asafan (CAS 10065-57-3). The following guide is a scientifically informed projection based on the compound's chemical structure: ethyl ((S)-2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-phenylalaninate. The proposed synthesis and mechanism of action are inferred from established chemical principles and the known properties of structurally related molecules, such as the chemotherapeutic agent melphalan (B128).

Introduction to this compound

This compound is a chemical entity that can be structurally classified as a dipeptide derivative. It comprises a phenylalanine analog, which incorporates a nitrogen mustard moiety, N-acylated and coupled to a second L-phenylalanine ethyl ester residue. The core structure containing the bis(2-chloroethyl)amino group is characteristic of nitrogen mustard alkylating agents, a class of compounds known for their cytotoxic properties and use in chemotherapy.[1] The dipeptide nature of this compound suggests a potential strategy for targeted delivery, as peptide transporters are often overexpressed in tumor cells.[2]

Proposed Synthesis Pathway

There is no documented synthesis of this compound in the public domain. However, a plausible and logical synthetic route can be devised based on well-established methodologies in peptide chemistry and the known synthesis of melphalan.[3][4] The proposed pathway involves two main stages: the synthesis of an N-acetylated melphalan analog and its subsequent coupling with L-phenylalanine ethyl ester.

A critical aspect of this synthesis is the use of protecting groups to prevent unwanted side reactions at the various reactive sites of the amino acid precursors.[5][6]

Stage 1: Synthesis of N-acetyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine

This stage focuses on creating the core alkylating agent moiety. The synthesis would likely start from L-phenylalanine and proceed through nitration, protection of the amino and carboxyl groups, reduction of the nitro group, bis-hydroxyethylation of the resulting aromatic amine, chlorination, and finally, N-acetylation.

A representative workflow for this stage is outlined below:

Caption: Proposed multi-step synthesis of the N-acetylated melphalan core.

Stage 2: Peptide Coupling to Synthesize this compound

The second stage involves the formation of a peptide bond between the N-acetylated melphalan analog synthesized in Stage 1 and the ethyl ester of L-phenylalanine. This is a standard peptide coupling reaction, which requires the activation of the carboxylic acid group of the melphalan derivative.[7][8]

Caption: Proposed final peptide coupling step to yield this compound.

Representative Experimental Protocols

The following protocols are illustrative of the chemical transformations proposed above and are adapted from literature procedures for the synthesis of melphalan and dipeptides.[3][9] These are not validated protocols for this compound.

Protocol: Chlorination of a Bis-hydroxyethyl Intermediate (Exemplary)

-

To a solution of the N-protected 4-[bis(2-hydroxyethyl)amino]-L-phenylalanine ester in a suitable anhydrous solvent (e.g., dichloromethane), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring it onto ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated product.

Protocol: Peptide Coupling using HATU (Exemplary)

-

Dissolve N-acetyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Stir the mixture for 15-30 minutes at room temperature to allow for the activation of the carboxylic acid.

-

Add L-phenylalanine ethyl ester (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final dipeptide, this compound.

Proposed Mechanism of Action

The biological activity of this compound is predicted to stem from its nitrogen mustard moiety. Nitrogen mustards are potent alkylating agents that exert cytotoxic effects by forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[1][10]

The proposed mechanism involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, typically the N7 position of guanine.[2] Since the molecule possesses two chloroethyl groups, this process can be repeated, leading to the formation of inter- or intra-strand cross-links in the DNA.[11] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[1]

Caption: Proposed mechanism of action of this compound via DNA alkylation.

Quantitative Data

As there are no published studies on this compound, no quantitative data regarding its efficacy, toxicity, pharmacokinetics, or pharmacodynamics can be provided. Any such data would require extensive preclinical and clinical research.

Conclusion

While the compound "this compound" is listed in chemical databases, it remains an uncharacterized molecule in the public scientific domain. Based on its structure, this guide has outlined a plausible synthesis pathway, leveraging established methods for the production of its constituent parts: an N-acetylated melphalan analog and L-phenylalanine ethyl ester, joined by a peptide bond. Furthermore, its mechanism of action is predicted to be that of a DNA alkylating agent, consistent with its nitrogen mustard functional group. The hypotheses presented herein provide a robust framework for any future research into the synthesis and biological evaluation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melphalan - Wikipedia [en.wikipedia.org]

- 4. Melphalan synthesis - chemicalbook [chemicalbook.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Biological Activity Screening of Asafan (Ferula asafoetida)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asafan, derived from the oleo-gum-resin of Ferula asafoetida, has been a cornerstone of traditional medicine for centuries, valued for its diverse therapeutic properties.[1][2] Modern pharmacological research has begun to scientifically validate these traditional uses, revealing a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects.[3][4] This technical guide provides an in-depth overview of the key biological activities of this compound, presenting quantitative data, detailed experimental protocols for activity screening, and visualizations of the underlying molecular mechanisms to support further research and drug development endeavors. The primary bioactive constituents responsible for these effects include sesquiterpene coumarins, ferulic acid, and various sulfur-containing compounds.[5][6]

Anticancer Activity

Ferula asafoetida extracts and their isolated compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines. The anticancer potential is attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[7][8]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various Ferula asafoetida preparations against different cancer cell lines, primarily expressed as the half-maximal inhibitory concentration (IC50).

| Preparation/Compound | Cancer Cell Line | IC50 Value | Reference |

| Ethanolic Extract | MCF-7 (Breast) | 0.753 µM (72h) | [3] |

| Ethanolic Extract | PC-12 (Pheochromocytoma) | 0.4 µM (72h) | [3] |

| Petroleum Ether & Chloroform Extracts | MCF-7, HepG2, A549, HT-29 | < 52 µg/mL | [3] |

| Farnesiferol C | MCF-7 (Breast) | 14 µM (72h) | [3] |

| Galbanic Acid | PC-3 (Prostate) | 30 µg/mL | [3] |

| Umbelliprenin | Jurkat T-CLL, Raji B-CLL | 25 µM (48h) | [3] |

| Nanoemulsion of Essential Oil | MCF-7 (Breast) | 64 µg/mL | [3] |

| Nanoemulsion of Essential Oil | A2058 (Melanoma) | 201 µg/mL | [3] |

| Silver Nanoparticles with Aqueous Extract | MCF-7 (Breast) | 2 µg/mL | [3] |

| Zinc Nanoparticles with Extract | MCF-7 (Breast) | 23 µg/mL (72h) | [3] |

| Zinc Nanoparticles with Extract | MDA-MB-231 (Breast) | 41.26 µg/mL (72h) | [3] |

| Zinc Nanoparticles with Extract | HT-29 (Colon) | 143 µg/mL (72h) | [3] |

| Ethanolic Extract | HT-29 (Colon) | 3.60 ± 0.02 mg/mL | [9] |

| Ethanolic Extract | KB (Oral Squamous Carcinoma) | 37.36 µg/mL | |

| Ethanolic Extract | L929 (Normal Fibroblast) | 89.81 µg/mL | |

| Farnesiferol | MCF-7 (Breast) | 500 µg/mL | [8] |

| Farnesiferol | MDA-MB-231 (Breast) | 500 µg/mL | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

-

Ferula asafoetida extract or purified compound

-

Target cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of the this compound extract or compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the extract) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of viability against the concentration of the extract/compound.

Signaling Pathway: Induction of Apoptosis

This compound and its constituents, such as farnesiferol, have been shown to induce apoptosis in cancer cells by modulating the expression of key apoptosis-related proteins, including the pro-apoptotic BAX and the anti-apoptotic Bcl-2.[3][8] An increased BAX/Bcl-2 ratio is a hallmark of apoptosis induction.

Caption: this compound-induced apoptosis signaling pathway.

Antimicrobial Activity

The oleo-gum-resin and essential oil of Ferula asafoetida exhibit broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. This activity is largely attributed to the presence of sulfur-containing compounds.[10][11]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of Ferula asafoetida extracts and essential oils against various microorganisms.

| Preparation | Microorganism | MIC (mg/L or µg/mL) | Reference |

| Leaf Hydroethanolic Extract | Escherichia coli | 62.5 mg/L | [10][12] |

| Leaf Hydroethanolic Extract | Staphylococcus aureus | 62.5 mg/L | [10][12] |

| Leaf Hydroethanolic Extract | Aspergillus niger | 125 mg/L | [10][12] |

| Leaf Hydroethanolic Extract | Saccharomyces cerevisiae | 125 mg/L | [10][12] |

| Gum Hydroethanolic Extract | Escherichia coli | 400 mg/L | [10][12] |

| Gum Hydroethanolic Extract | Staphylococcus aureus | 300 mg/L | [10][12] |

| Gum Hydroethanolic Extract | Aspergillus niger | 50 mg/L | [10][12] |

| Gum Hydroethanolic Extract | Saccharomyces cerevisiae | 300 mg/L | [10][12] |

| Essential Oil | Bacillus subtilis | 80 µg/mL | [11] |

| Essential Oil | Staphylococcus aureus | 100 µg/mL | [11] |

| Essential Oil | Escherichia coli | 150 µg/mL | [11] |

| Essential Oil | Salmonella typhi | 150 µg/mL | [11] |

| Essential Oil | Vibrio cholerae | 200 µg/mL | [11] |

| Essential Oil (Kerman) | Escherichia coli | 6.25 mg/mL | [6][13] |

| Essential Oil (Yazd) | Staphylococcus aureus | 50 mg/mL | [6][13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

-

Ferula asafoetida extract or essential oil

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Resazurin or other growth indicators (optional)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound extract/oil in the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth only), and a growth control (broth with inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the extract/oil that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator like resazurin.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening.

Antioxidant Activity

Ferula asafoetida possesses significant antioxidant properties, primarily due to its high content of phenolic and flavonoid compounds. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[5][16]

Quantitative Antioxidant Data

The antioxidant capacity of Ferula asafoetida extracts is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Preparation | Assay | IC50 Value (µg/mL) | Reference |

| 70% Ethanolic Oleo-gum-resin Extract | DPPH | 336.78 ± 100.0 | [2] |

| 70% Ethanolic Oleo-gum-resin Extract | ABTS | 221.30 ± 4.73 | [2] |

| Methanol Extract of Aerial Parts | DPPH | 380,000 (380 mg/mL) | [5][16][17][18] |

| Methanol Extract of Aerial Parts | Nitric Oxide Scavenging | 270,000 (270 mg/mL) | [5][16][17][18] |

| Methanol Extract of Aerial Parts | Fe2+ Chelating | 570 (0.57 mg/mL) | [5][16][17][18] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[4][19][20]

Materials:

-

Ferula asafoetida extract

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (B145695)

-

Standard antioxidant (e.g., ascorbic acid or Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of the this compound extract and the standard antioxidant in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. Include a control containing only the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[13][21][22]

Materials:

-

Ferula asafoetida extract

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

ABTS•+ Dilution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[9]

Quantitative Anti-inflammatory Data

Quantitative data on the direct inhibition of inflammatory enzymes by Ferula asafoetida is an area for further research. However, studies have shown its ability to downregulate the expression of pro-inflammatory genes. For example, an 80% ethanol extract of Ferula assa-foetida showed a dose-dependent downregulation of NF-κB expression in human macrophages, with a significant reduction to 0.1650 ± 0.0509-fold at a concentration of 200 µg/mL.[21]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][23][24][25][26]

Materials:

-

Ferula asafoetida extract

-

COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and arachidonic acid)

-

Standard COX-2 inhibitor (e.g., Celecoxib)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.

-

Inhibitor Preparation: Dissolve the this compound extract and the standard inhibitor in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with the assay buffer.

-

Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor or standard.

-

Reaction Initiation: Initiate the reaction by adding the COX probe and arachidonic acid.

-

Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

Data Analysis: The rate of the reaction is determined from the slope of the kinetic curve. Calculate the percentage of inhibition for each concentration of the extract relative to the enzyme control (no inhibitor). The IC50 value is then determined.

Signaling Pathway: Modulation of Inflammatory Pathways

Ferula asafoetida exerts its anti-inflammatory effects by targeting multiple signaling pathways, including the NF-κB, MAPK, and PI3K-Akt pathways, which are crucial regulators of the inflammatory response.[3][21]

Caption: this compound's modulation of key inflammatory signaling pathways.

Antiviral Activity

Sesquiterpene coumarins and other compounds isolated from Ferula asafoetida have shown promising antiviral activity against various viruses, including Herpes Simplex Virus (HSV) and Influenza A virus (H1N1).[1][10]

Quantitative Antiviral Data

| Preparation/Compound | Virus | IC50 Value | Reference |

| Ferula assa-feotida Extract | HSV-1 | 0.00025% | [1][4] |

| Ferula assa-feotida Extract | HSV-2 | 0.00015% | [1][4] |

| Sesquiterpene Coumarins (compounds 4, 6-13) | Influenza A (H1N1) | 0.26 - 0.86 µg/mL | [7][23] |

| Amantadine (Control) | Influenza A (H1N1) | 0.92 µg/mL | [7][23] |

| Kellerin | HSV-1 | 98% inhibition at 10 µg/mL |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral agents.[1]

Materials:

-

Ferula asafoetida extract or compound

-

Virus stock (e.g., HSV-1)

-

Host cell line (e.g., Vero cells)

-

Cell culture medium

-

Overlay medium (containing methylcellulose (B11928114) or agarose)

-

Crystal violet staining solution

-

Formalin (for fixing)

Procedure:

-

Cell Monolayer Preparation: Grow a confluent monolayer of host cells in multi-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known concentration of the virus for a specific period (e.g., 1 hour).

-

Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the this compound extract/compound.

-

Incubation: Incubate the plates for a period that allows for the formation of viral plaques (typically 2-3 days).

-

Plaque Visualization: Fix the cells with formalin and stain with crystal violet. Plaques will appear as clear zones where the virus has lysed the cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no treatment). The IC50 value is the concentration of the agent that reduces the number of plaques by 50%.

Mechanism of Action: Inhibition of Viral Entry

Studies suggest that Ferula asafoetida exerts its antiviral effects, at least in part, by interfering with the early stages of viral infection, such as viral adsorption to the host cell and/or the uncoating of the viral capsid.[4]

Caption: Proposed antiviral mechanism of this compound.

Antidiabetic Activity

This compound has been traditionally used for its antidiabetic properties. Scientific studies have indicated that its extracts can inhibit key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase, which are involved in postprandial hyperglycemia.

Experimental Protocol: α-Glucosidase Inhibitory Assay

This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[2][12][16]

Materials:

-

Ferula asafoetida extract

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate

-

Standard inhibitor (e.g., Acarbose)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the this compound extract or standard inhibitor in phosphate buffer at 37°C for 5 minutes.

-

Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value is then determined.

Neuroprotective Activity

Emerging evidence suggests that this compound possesses neuroprotective properties, potentially beneficial in the context of neurodegenerative diseases like Alzheimer's. Its mechanism of action involves the modulation of signaling pathways related to oxidative stress and apoptosis.

Signaling Pathway: PI3K/Akt/GSK3β/Nrf2/HO-1 Pathway

This compound has been shown to exert its neuroprotective effects by activating the PI3K/Akt signaling pathway, which in turn modulates the downstream targets GSK3β and Nrf2. Activation of Nrf2 leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting neuronal cells from oxidative stress-induced apoptosis.

Caption: Neuroprotective signaling pathway of this compound.

Conclusion

This technical guide consolidates the current scientific understanding of the diverse biological activities of this compound (Ferula asafoetida). The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers and drug development professionals. The multifaceted pharmacological profile of this compound, underpinned by its rich phytochemical composition, presents significant opportunities for the development of novel therapeutic agents for a range of diseases. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this ancient medicinal plant.

References

- 1. Antiviral activity of Ferula assa-feotida on HSV-1, 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro α-glucosidase inhibitory assay [protocols.io]

- 3. Molecular mechanism of Ferula asafoetida for the treatment of asthma: Network pharmacology and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Activity of Ferula assafoetida Oleo-Gum-Resin (Asafoetida) against TNF-α-Stimulated Human Umbilical Vein Endothelial Cells (HUVECs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity of the Essential Oil Obtained from the Seed and Oleo-Gum-Resin of Ferula Assa-Foetida against Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. brieflands.com [brieflands.com]

- 11. researchgate.net [researchgate.net]

- 12. medic.upm.edu.my [medic.upm.edu.my]

- 13. researchgate.net [researchgate.net]

- 14. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ferula asafoetida: chemical composition, thermal behavior, antioxidant and antimicrobial activities of leaf and gum hydroalcoholic extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Immunomodulatory Effects of Ferula assa-foetida Extract on NF-κB and STAT1 Signaling Pathways in GM-CSF-Differentiated Human Macrophages [jep.usb.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. academicworks.cuny.edu [academicworks.cuny.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Anti-Viral Evaluation of Sesquiterpene Coumarins from Ferula assa-foetida against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 26. phcogres.com [phcogres.com]

Despite a comprehensive investigation utilizing an array of chemical databases and resolver services, the InChI key SPTPIOQJNAVKCR-ZEQRLZLVSA-N does not correspond to any identifiable chemical compound in publicly accessible scientific literature and databases. This prevents the creation of the requested in-depth technical guide, as the foundational subject of the research is unknown.

Initial and subsequent exhaustive searches across major chemical compound repositories, including PubChem, ChemSpider, and ChEMBL, returned no results for the provided InChI key. InChI keys are designed to be a unique, standardized identifier for chemical substances, and their inability to be resolved typically indicates that the compound is not registered in these extensive public resources.

Further attempts to elucidate the chemical structure using InChI resolver services, which are designed to convert these keys back into a structural format, were also unsuccessful. This lack of a resolvable structure makes it impossible to ascertain the compound's identity and, consequently, to retrieve any associated research data.

The core requirements of the user's request—a detailed technical guide summarizing quantitative data, experimental protocols, and signaling pathways—are entirely contingent on the identification of the specific molecule. Without this crucial starting point, no relevant scientific information can be gathered, analyzed, or presented.

It is possible that the InChI key is erroneous, pertains to a proprietary compound not disclosed in public domains, or represents a very recently synthesized molecule that has not yet been cataloged. Until the InChI key can be successfully resolved to a specific chemical entity, the development of the requested technical whitepaper remains unfeasible.

In-depth Technical Guide on Asafan: Elucidation of a Putative Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the compound designated as Asafan, with the molecular formula C26H33Cl2N3O4. Initial investigations into the identity of this compound reveal it to be ethyl ((S)-2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-phenylalaninate.[1] This chemical structure strongly suggests that this compound is a derivative of Melphalan, a well-established nitrogen mustard alkylating agent utilized in cancer chemotherapy.[2][3][4] Given the scarcity of direct research on this compound, this guide synthesizes information based on its structural similarity to Melphalan to infer its probable mechanism of action, potential signaling pathway interactions, and relevant experimental methodologies.

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is presented in Table 1. This information is crucial for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Formula | C26H33Cl2N3O4 | [1] |

| Molecular Weight | 522.46 g/mol | [1] |

| IUPAC Name | ethyl ((S)-2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-phenylalaninate | [1] |

| CAS Number | 10065-57-3 | [1] |

| Synonyms | Asaphan | [1] |

Postulated Mechanism of Action: DNA Alkylation

Based on the presence of the bis(2-chloroethyl)amino functional group, a hallmark of nitrogen mustards, this compound is predicted to function as a DNA alkylating agent. This mechanism is central to the cytotoxic effects of compounds like Melphalan.

The proposed mechanism involves the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine. Subsequently, the second 2-chloroethyl arm can undergo a similar reaction, leading to the formation of interstrand or intrastrand cross-links in the DNA.

These DNA lesions are highly cytotoxic as they physically obstruct the processes of DNA replication and transcription. The resulting genomic instability and stalled cell cycle progression ultimately trigger programmed cell death, or apoptosis.

Implicated Signaling Pathways

The induction of DNA damage by alkylating agents like the presumed active form of this compound activates a complex network of intracellular signaling pathways. The primary response is mediated by the DNA Damage Response (DDR) pathway.

Upon recognition of DNA adducts and cross-links, sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited and activated. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. This signaling cascade converges on key effector proteins, most notably the tumor suppressor p53. Activation of p53 can lead to several cellular outcomes, including cell cycle arrest to allow for DNA repair, or if the damage is too extensive, the initiation of apoptosis.

Suggested Experimental Protocols

To validate the hypothesized mechanism of action and to characterize the biological activity of this compound, a series of in vitro experiments are proposed.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., multiple myeloma, ovarian cancer cell lines) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

-

DNA Cross-linking Assay (Comet Assay)

-

Objective: To directly measure the extent of DNA cross-linking induced by this compound.

-

Methodology:

-

Treat cells with this compound for a defined period.

-

Embed the cells in agarose (B213101) on a microscope slide and lyse them to remove membranes and proteins.

-

Subject the slides to electrophoresis under neutral or alkaline conditions.

-

Stain the DNA with a fluorescent dye and visualize it using fluorescence microscopy. DNA with cross-links will migrate slower than undamaged DNA, resulting in a smaller "comet tail."

-

Western Blot Analysis of DDR Pathway Activation

-

Objective: To investigate the activation of the DNA Damage Response pathway.

-

Methodology:

-

Treat cells with this compound for various time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-CHK2, phospho-p53, and p21).

-

Use secondary antibodies conjugated to HRP or a fluorescent dye for detection.

-

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the public domain, its chemical structure provides a strong basis for classifying it as a prodrug of a Melphalan-like alkylating agent. The proposed mechanism of action centers on the induction of DNA cross-links, leading to the activation of the DNA Damage Response pathway and subsequent apoptosis in cancer cells. The experimental protocols outlined in this guide provide a foundational framework for the systematic investigation of this compound's biological activity and for validating its potential as a chemotherapeutic agent. Future research should focus on in vivo studies to assess its efficacy and toxicity profile in preclinical cancer models.

References

- 1. Asaf | 200 mg | Tablet | Asiatic Laboratories Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 2. asianpubs.org [asianpubs.org]

- 3. 3-(p-(Bis(2-chloroethyl)amino)phenyl)alanine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Melphalan synthesis - chemicalbook [chemicalbook.com]

Preliminary Studies on the Cytotoxicity of Ferula assa-foetida Extract: A Technical Guide

Disclaimer: Initial searches for a substance named "Asafan" did not yield any results in publicly available scientific literature. This guide has been constructed using data from studies on the cytotoxic properties of extracts from Ferula assa-foetida, a plant sometimes known as Asafoetida, which may serve as an illustrative example.

This technical whitepaper provides a comprehensive overview of preliminary in vitro studies investigating the cytotoxic effects of ethanolic extracts derived from the oleo-gum-resin of Ferula assa-foetida. The document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction

Ferula assa-foetida is a perennial herb from which a resinous gum is extracted. Traditionally used in herbal medicine, recent scientific investigations have focused on its potential as an anticancer agent.[1] Various compounds within the extract, including sulfur-containing molecules, flavonoids, and terpenes, are believed to contribute to its bioactivity.[2] These compounds have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[2][3] This guide summarizes key cytotoxic data and outlines the experimental protocols used to determine the extract's efficacy.

Quantitative Cytotoxicity Data

The cytotoxic activity of Ferula assa-foetida ethanolic extract has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the extract's potency, was determined at various time points. Data from key studies are summarized below for comparative analysis.

Table 1: IC50 Values of F. assa-foetida Ethanolic Extract on MCF-7 Breast Cancer Cells [4]

| Treatment Duration | IC50 (µM) |

| 24 hours | 1.30 |

| 48 hours | 1.28 |

| 72 hours | 0.75 |

Table 2: IC50 Values of F. assa-foetida Ethanolic Extract on PC12 Pheochromocytoma Cells [4]

| Treatment Duration | IC50 (µM) |

| 24 hours | 2.84 |

| 48 hours | 0.80 |

| 72 hours | 0.40 |

Table 3: IC50 Values of F. assa-foetida Ethanolic Extract on Oral Squamous Carcinoma (KB) and Normal Fibroblast (L929) Cells

| Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |

| KB (Tumoral) | 40.69 | 2.22 |

| L929 (Normal) | 90.34 |

The Selectivity Index (SI) is the ratio of the IC50 for normal cells to that for cancer cells. An SI value greater than 2 is considered to indicate selective cytotoxicity.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard protocols used to obtain the cytotoxicity data presented above.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[8]

Protocol:

-

Cell Seeding: Plate cells (e.g., MCF-7, PC12) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare various concentrations of the F. assa-foetida extract in the culture medium. Remove the existing medium from the wells and add 100 µL of the extract-containing medium. Include untreated and vehicle-only controls.[7]

-

Incubation: Incubate the plates for desired time periods (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the extract concentration to determine the IC50 value using a sigmoidal dose-response curve.[5]

Apoptosis and Cell Cycle Analysis: Propidium (B1200493) Iodide Staining & Flow Cytometry

To determine if cytotoxicity is mediated by apoptosis or cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.

Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in various phases of the cell cycle (G0/G1, S, G2/M). Apoptotic cells will have fragmented DNA and will appear as a "sub-G1" peak with lower fluorescence intensity.

Protocol:

-

Cell Culture and Treatment: Culture 1x10^6 cells in a suitable flask or dish. Treat the cells with the IC50 concentration of F. assa-foetida extract for a specified duration (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.[10]

-

Fixation: Discard the supernatant. Resuspend the cell pellet and slowly add 5 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.[11]

-

Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with cold Phosphate Buffered Saline (PBS).[10]

-

Staining: Resuspend the cell pellet in 500 µL of a PI staining solution. This solution typically contains PI (50 µg/mL), RNase A (100 µg/mL to prevent staining of RNA), and a detergent like Triton X-100 (0.1%) in PBS.[10]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[10]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate detector (e.g., ~610 nm).[12]

-

Data Analysis: Gate the single-cell population and generate a histogram of fluorescence intensity. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[11]

Postulated Signaling Pathways

Preliminary research suggests that F. assa-foetida extracts may induce apoptosis through multiple signaling pathways. The extract has been shown to modulate key proteins involved in both intrinsic and extrinsic apoptotic pathways.

One proposed mechanism involves the inhibition of pro-survival pathways like PI3K/Akt and NF-κB, coupled with the activation of pro-apoptotic effectors.[13][14] Inhibition of PI3K/Akt signaling can lead to the de-suppression of pro-apoptotic proteins.[15] Concurrently, down-regulation of the NF-κB pathway can reduce the expression of anti-apoptotic genes like Bcl-2.[16] This shift in the balance between pro- and anti-apoptotic proteins can lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[17][18]

Conclusion

The preliminary data strongly suggest that ethanolic extracts of Ferula assa-foetida exhibit significant, dose-dependent, and selective cytotoxic effects against various cancer cell lines in vitro. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis, potentially mediated through the inhibition of key cell survival pathways. Further research is warranted to isolate the specific bioactive compounds responsible for these effects and to elucidate the complete molecular mechanisms involved. These findings position F. assa-foetida and its constituents as promising candidates for further investigation in the development of novel anticancer therapies.

References

- 1. Evaluation of Cytotoxicity Effects of Oleo-Gum-Resin and Its Essential Oil of Ferula assa-foetida and Ferulic Acid on 4T1 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Effect of Ferula assafoetida L. Extract and Farnesiferol on Adapter Activation and Inhibition of Metastasis of Genes Involved in the Severity of Malignancy in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer potential of Ferula assa-foetida and its constituents, a powerful plant for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sciencepg.com [article.sciencepg.com]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asafoetida exerts neuroprotective effect on oxidative stress induced apoptosis through PI3K/Akt/GSK3β/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-proliferative and Apoptotic Potential of Ferula Asafoetida’s Essential Oil on Colon Cancer Cell Lines Via Inhibiting NF-κB and TNF-alpha Receptors Pathway [colorectalresearch.sums.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. Evaluating the role of dithiolane rich fraction of Ferula asafoetida (apiaceae) for its antiproliferative and apoptotic properties: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

Investigation into the Therapeutic Potential of "Asafan" Reveals Ambiguous Origins

An in-depth investigation into the therapeutic agent specified as "Asafan" has yielded no conclusive evidence of a compound or drug with this name being the subject of significant scientific research or clinical development. Searches across major scientific and medical databases did not identify a distinct therapeutic agent known as "this compound" with a documented body of research required to construct a technical whitepaper.

However, the investigation did uncover several possibilities that may clarify the user's intent:

1. Potential Brand Name for Sparfloxacin: The most prominent finding is the existence of "Asaf" as a brand name for the antibiotic drug Sparfloxacin [1][2]. Sparfloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections, including community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis[2]. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication[1][2]. If "this compound" is a regional variant or misspelling of this brand name, a detailed technical guide on the therapeutic potential of Sparfloxacin could be generated.

2. Chemical Compound without Biological Data: A chemical compound with the name "this compound" is listed in the PubChem database with the molecular formula C26H33Cl2N3O4[3]. However, this entry is devoid of any associated scientific literature, biological activity, or data on therapeutic use. It exists as a chemical structure without a documented biological context.

3. Confusion with Phonetically Similar Drugs: It is possible that "this compound" could be a conflation of other established therapeutic agents with similar names:

-

Azasan® (Azathioprine): An immunosuppressive drug used to prevent organ rejection after transplantation and to treat severe rheumatoid arthritis[4].

-

Azafen (Pipofezine): A tricyclic antidepressant that functions as a serotonin (B10506) reuptake inhibitor and is approved for use in Russia[5].

4. Acronym for a Medical Procedure: The acronym "ASAF" was identified in the context of a clinical trial for "Ablation of Sympathetic Atrial Fibrillation," which is a medical procedure, not a pharmaceutical compound[6].

Given the lack of a clear, identifiable therapeutic agent named "this compound" with a body of scientific evidence, the creation of an in-depth technical guide as requested is not feasible.

To proceed, clarification is required. If the intended subject of the report is the antibiotic Sparfloxacin (marketed as "Asaf" in some regions), a comprehensive technical whitepaper can be developed, including its mechanism of action, quantitative data from preclinical and clinical studies, experimental protocols, and the requested visualizations. Without this clarification, the core requirements of the request cannot be fulfilled.

References

- 1. Asaf 200mg Tablet - Arogga Online Pharmacy [m.arogga.com]

- 2. Asaf | 200 mg | Tablet | Asiatic Laboratories Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. This compound | C26H33Cl2N3O4 | CID 23618901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ASAF - Diagram Research [diagramresearch.com]

Unraveling the Molecular Targets of Asafan: A Technical Guide to Identification and Validation

Disclaimer: Publicly available scientific literature and drug databases do not contain information on a compound named "Asafan." The following guide utilizes Ansofaxine, a serotonin-norepinephrine-dopamine reuptake inhibitor, as a representative example to illustrate the comprehensive process of drug target identification and validation. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Target Identification and Validation

Target identification is a critical first step in modern drug discovery, involving the identification of specific molecular structures (e.g., proteins, genes) that a drug can interact with to produce a therapeutic effect. Following identification, target validation confirms that modulating this target will indeed lead to the desired clinical outcome. This process de-risks the drug development pipeline by ensuring that a compound's mechanism of action is well-understood and therapeutically relevant.

This guide outlines the methodologies and data interpretation involved in identifying and validating the molecular targets of a novel antidepressant, exemplified here by Ansofaxine.

Primary Target Identification of Ansofaxine